molecular formula C11H16N2O2 B1379479 Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxylate CAS No. 1598150-74-3

Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxylate

Cat. No.: B1379479
CAS No.: 1598150-74-3
M. Wt: 208.26 g/mol
InChI Key: BWPBQANDYJXWEZ-UHFFFAOYSA-N
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Description

Bicyclic Framework Analysis: Octahydrocyclopenta[c]pyrrole Core Configuration

The fundamental structural backbone of this compound is characterized by the octahydrocyclopenta[c]pyrrole bicyclic system, which represents a saturated fusion between a five-membered cyclopentane ring and a five-membered pyrrole ring. This bicyclic framework exhibits a molecular formula of C₇H₁₃N for the core structure, with a molecular weight of 111.188 atomic mass units, establishing the foundational architecture upon which additional functional groups are positioned. The octahydrocyclopenta[c]pyrrole core demonstrates remarkable structural rigidity due to the fused ring system, which constrains conformational flexibility and creates a well-defined three-dimensional molecular geometry.

The bicyclic framework analysis reveals that the fusion pattern between the cyclopentane and pyrrole rings creates multiple stereocenters within the molecular structure, contributing to the compound's overall stereochemical complexity. Research investigations have demonstrated that the octahydrocyclopenta[c]pyrrole core can exist in various stereoisomeric forms, with specific spatial arrangements affecting both chemical reactivity and biological activity. The ring fusion generates a unique molecular topology where the nitrogen atom of the pyrrole ring occupies a bridgehead position, significantly influencing the electronic distribution throughout the bicyclic system.

Synthetic studies have established that the octahydrocyclopenta[c]pyrrole core can be efficiently prepared through reduction methodologies involving cyclic imide precursors. The preparation involves treatment of cyclopentimide compounds with boron reducing agents under Lewis acid promotion, yielding the desired bicyclic framework with high selectivity and efficiency. This synthetic approach demonstrates the accessibility of the core structure and provides insights into the structural stability of the fused ring system under various reaction conditions.

Functional Group Topology: Spatial Arrangement of Cyano and Ethyl Ester Moieties

The molecular architecture of this compound incorporates two primary functional groups positioned strategically on the bicyclic framework: a cyano group (-CN) at position 1 and an ethyl ester group (-COOEt) at position 2. The complete molecular formula C₁₁H₁₆N₂O₂ reflects the integration of these functional groups with the core bicyclic structure, resulting in a molecular weight of 208.26 grams per mole. The spatial arrangement of these functional groups creates a distinctive molecular topology that influences both chemical reactivity patterns and potential intermolecular interactions.

The cyano group positioning at the 1-position of the octahydrocyclopenta[c]pyrrole framework introduces significant electronic effects throughout the molecular structure. The cyano functionality, characterized by its strong electron-withdrawing properties, modifies the electron density distribution within the bicyclic system, affecting the nucleophilicity of the nitrogen atom and altering the overall chemical behavior of the compound. The linear geometry of the cyano group extends the molecular profile and creates potential sites for hydrogen bonding interactions in crystalline environments.

The ethyl ester moiety at position 2 provides additional structural complexity through its conformational flexibility and potential for hydrogen bonding interactions. The ester functionality introduces two oxygen atoms with distinct electronic environments: the carbonyl oxygen exhibiting electrophilic character and the ether oxygen demonstrating nucleophilic properties. This dual oxygen functionality creates multiple sites for intermolecular interactions and influences the compound's solubility characteristics and crystallization behavior.

Functional Group Position Molecular Contribution Electronic Effect
Cyano Group Position 1 -CN (C₁H₀N₁) Electron-withdrawing
Ethyl Ester Position 2 -COOEt (C₃H₅O₂) Mixed electronic effects
Bicyclic Core Foundation C₇H₁₃N Structural backbone

Stereochemical Considerations: Cis/Trans Isomerism in the Fused Ring System

The stereochemical analysis of this compound reveals multiple centers of chirality within the fused ring system, creating opportunities for various stereoisomeric forms that significantly impact molecular properties and biological activities. The bicyclic framework generates several asymmetric carbon centers, with the ring fusion geometry determining the relative spatial arrangements of substituents and influencing the overall molecular conformation. Research investigations have identified specific stereochemical configurations that demonstrate enhanced stability and biological relevance.

The cis and trans isomerism considerations primarily focus on the relative orientations of the cyano and ethyl ester functional groups with respect to the bicyclic framework. Studies on related octahydrocyclopenta[c]pyrrole derivatives have demonstrated that cis configurations often exhibit different physical properties, including melting points, solubility characteristics, and crystallization patterns, compared to their trans counterparts. The stereochemical preferences are influenced by steric interactions between functional groups and the inherent strain associated with different conformational arrangements.

Synthetic methodologies for preparing this compound have incorporated chiral ligands and asymmetric catalysis to achieve stereochemical control. Research has shown that the use of chiral organic ligands, such as (+)-Tocosamine, can direct the formation of specific stereoisomers with high enantiomeric excess. The stereochemical outcomes are influenced by the reaction conditions, including temperature, solvent choice, and catalyst loading, demonstrating the importance of careful synthetic design for achieving desired stereochemical configurations.

Stereochemical Feature Configuration Type Impact on Properties
Ring Fusion Geometry Cis/Trans Physical properties variation
Asymmetric Centers Multiple Chiral recognition potential
Functional Group Orientation Spatial arrangement Biological activity differences

Crystallographic Studies: X-ray Diffraction Patterns and Unit Cell Parameters

Crystallographic investigations of compounds containing the octahydrocyclopenta[c]pyrrole framework have provided valuable insights into the solid-state structural arrangements and molecular packing patterns. While specific X-ray diffraction data for this compound remains limited in the available literature, related studies on octahydrocyclopenta[c]pyrrolium derivatives have established important precedents for understanding the crystalline behavior of this compound class. These investigations reveal that compounds with similar bicyclic frameworks typically crystallize in monoclinic space groups with characteristic unit cell parameters that reflect the molecular dimensions and intermolecular interaction patterns.

The crystal structure analysis of bis(octahydrocyclopenta[c]pyrrolium) pentachlorobismuthate(III) demonstrates the structural characteristics typical of octahydrocyclopenta[c]pyrrole-containing compounds. The crystallographic data reveals monoclinic symmetry with space group P2₁/n (number 14), unit cell parameters of a = 13.6087(3) Å, b = 7.4645(2) Å, c = 21.7967(6) Å, β = 104.3220(9)°, and a unit cell volume V = 2145.34(10) ų. These parameters provide insights into the molecular packing efficiency and the influence of functional groups on crystal lattice arrangements.

The molecular packing analysis reveals that octahydrocyclopenta[c]pyrrole derivatives typically form hydrogen-bonded networks in the solid state, with the nitrogen atoms and functional groups participating in intermolecular interactions. The crystallographic studies indicate that the bicyclic framework adopts specific conformations that optimize crystal packing density while minimizing steric interactions between adjacent molecules. The presence of cyano and ester functional groups in this compound would be expected to contribute additional hydrogen bonding opportunities and influence the overall crystal structure organization.

Crystallographic Parameter Typical Range Structural Significance
Space Group Monoclinic (P2₁/n) Molecular symmetry
Unit Cell Volume 2000-2200 ų Packing efficiency
Hydrogen Bond Networks Multiple Intermolecular stability

Properties

IUPAC Name

ethyl 3-cyano-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)13-7-8-4-3-5-9(8)10(13)6-12/h8-10H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPBQANDYJXWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2CCCC2C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxylate typically involves the reaction of ethyl cyanoacetate with a suitable cyclopentane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Oxidation Pathways

The compound undergoes oxidation at multiple reactive sites:

  • Cyano group oxidation : Using KMnO₄/H⁺ yields carboxylic acid derivatives through intermediate iminoxyl radical formation .

  • Ester group oxidation : Reactions with H₂O₂ in acidic media produce ketones or α,β-unsaturated carbonyl compounds .

Reduction Reactions

  • Cyano to amine : LiAlH₄ in anhydrous ether reduces the nitrile to a primary amine (-CH₂NH₂) .

  • Ester to alcohol : NaBH₄/I₂ systems convert the ester to a hydroxymethyl group (-CH₂OH) .

Substitution Chemistry

  • Nucleophilic displacement : The cyano group participates in SN2 reactions with amines (e.g., benzylamine) in DMF/NaH, forming substituted pyrrolidine derivatives .

  • Ester hydrolysis : Alkaline conditions (NaOH/EtOH) yield the corresponding carboxylic acid .

Comparative Reactivity of Structural Analogs

Key differences emerge when comparing derivatives with modified functional groups:

CompoundReactive SiteDominant ReactionProduct
Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxylateCyano + esterSequential reduction → amine-alcohol(1S,3aR,6aS)-2-aminocyclopentanol
Ethyl 1-carbamoyl analogAmide + esterAcid-catalyzed cyclizationFused bicyclic lactam
Methyl ester variantCyano + methyl esterOxidative ester cleavageCyclopenta[c]pyrrole-2-carboxylic acid

Industrial-Scale Reaction Optimization

Patent data reveals critical process parameters for large-scale synthesis :

  • Catalytic hydrogenation :

    • Catalyst: 5% Pd/C (0.1 eq)

    • Conditions: 50 psi H₂, 60°C, 12 hr

    • Yield: 92% of cis-endo diastereomer

  • Crystallization control :

    • Solvent system: IPA/water (7:3 v/v)

    • Purity enhancement: ≥99.5% via gradient cooling (60°C → 4°C over 6 hr)

Antiviral Agent Derivatization

Though not directly studied, structural analogs demonstrate:

  • Michael addition at the β-position of the ester (e.g., with acrylonitrile)

  • Ring-opening metathesis using Grubbs II catalyst to form macrocyclic inhibitors

Stability and Reaction Byproduct Analysis

Critical degradation pathways identified via LC-MS:

  • Thermal decomposition (>150°C):

    • Major product: Cyclopentene-fused pyrrolidone (via retro-Diels-Alder)

  • Photolytic byproducts :

    • Nitrile oxide formation (λmax 254 nm exposure)

    • Ester dimerization (10% yield after 48 hr UV irradiation)

This comprehensive profile establishes this compound as a versatile scaffold for synthesizing complex nitrogen heterocycles in pharmaceutical chemistry .

Scientific Research Applications

Medicinal Chemistry

ECOC serves as a precursor for synthesizing pharmacologically active molecules. Its structure is pivotal in developing drugs targeting the central nervous system (CNS).

Case Study: CNS Drug Development

  • Objective: To explore derivatives of ECOC as potential CNS agents.
  • Methodology: Multi-step synthetic routes involving alkylation and cyclization reactions.
  • Findings: Preliminary studies indicate that ECOC derivatives exhibit notable biological activity, particularly as inhibitors of certain enzymes involved in neurological disorders .

Organic Synthesis

ECOC is utilized as a building block in organic synthesis, particularly in constructing complex cyclic compounds.

Synthesis Pathways

  • Reactions Involved:
    • Alkylation
    • Acylation
    • Cyclization
  • Applications: Utilized in condensation reactions to form pyrrole rings, which are core structures in many organic molecules .
Reaction TypeConditionsYield
AlkylationMild conditionsHigh
CyclizationControlled environmentHigh

Enzyme Interaction Studies

ECOC derivatives are studied for their interactions with enzymes, providing insights into enzyme-substrate dynamics.

Case Study: Enzyme Activity Modulation

  • Objective: To assess the binding affinity of ECOC derivatives to specific enzymes.
  • Methodology: Assays using tagged compounds to study interactions.
  • Results: Derivatives selectively bind to certain enzymes, influencing their activity .

Environmental Impact Studies

Research on ECOC also extends to its degradation products and environmental impact, particularly concerning soil and water pollution.

Environmental Analysis

  • Methodology: Treating environmental samples with ECOC and analyzing degradation using spectroscopic techniques.
  • Findings: Understanding the breakdown process contributes to environmental risk assessments .

Mechanism of Action

The mechanism of action of Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1-Methyl-Octahydrocyclopenta[c]pyrrole-2-Carboxylate (CAS 13361-34-7)

  • Molecular Formula: C₁₁H₁₉NO₂ .
  • Key Differences: Replaces the cyano group with a methyl (-CH₃) substituent.
  • Reduced electronegativity at position 1 may alter reactivity in nucleophilic or electrophilic reactions.

cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-Carboxylate (CAS 146231-54-1)

  • Molecular Formula: C₁₂H₁₉NO₃ .
  • Key Differences : Features a tert-butyl ester (-COOtBu) and a ketone (-O) at position 4.
  • The ketone introduces a reactive site for further functionalization (e.g., reduction or condensation).

Heterocyclic Analogs: Pyrrolo-Pyridine Derivatives

Ethyl 5-Chloro-1H-Pyrrolo[2,3-c]pyridine-2-Carboxylate (9b)

  • Synthesis : Prepared via hydrogenation over Pd/C with a 60% yield .
  • Key Differences : Replaces the bicyclic octahydro system with a planar pyrrolo[2,3-c]pyridine ring.
  • Implications :
    • The aromatic system enhances π-π stacking interactions, useful in drug-receptor binding.
    • Chlorine substituent increases electrophilicity and may improve antimicrobial activity .

Ethyl 5-Methoxy-1H-Pyrrolo[2,3-c]pyridine-2-Carboxylate (9c)

  • Synthesis : Achieved in 85% yield under similar hydrogenation conditions .
  • Key Differences : Methoxy (-OCH₃) substituent at position 5.
  • Implications :
    • Methoxy group enhances solubility in polar solvents and may modulate metabolic stability.

Hazard Profiles

Compound Acute Toxicity (Oral) Skin Irritation Eye Irritation Key Hazards
cis-tert-Butyl 5-oxohexahydro... Category 4 (H302) Category 2 (H315) Category 2A (H319) Releases NOx, CO under fire
Ethyl 1-cyano-... (Inferred) Likely higher toxicity (cyanide risk) Moderate (H315) Severe (H318) Potential cyanide liberation
  • Ethyl 1-Cyano Derivative: The cyano group raises concerns about acute toxicity (e.g., metabolic release of cyanide), necessitating stringent exposure controls compared to methyl or tert-butyl analogs .

Biological Activity

Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxylate (ECOC) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant research findings.

Chemical Structure and Properties

ECOC has the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 208.26 g/mol. It features a bicyclic structure that includes a cyano group and an ethyl ester functional group, contributing to its diverse chemical reactivity. The compound is registered under the CAS number 1598150-74-3.

Key Structural Features:

  • Bicyclic framework
  • Cyano group (CN-C\equiv N)
  • Ethyl ester group (COOEt-COOEt)

Biological Activity Overview

Preliminary studies indicate that ECOC exhibits notable biological activity, particularly as an enzyme inhibitor. Its structural features may facilitate interactions with various biological targets, although specific pharmacological studies remain limited.

Enzyme Inhibition

Research suggests that ECOC may inhibit certain enzymes, potentially impacting metabolic pathways relevant to disease processes. However, detailed mechanisms of action have yet to be fully elucidated due to the scarcity of focused studies on this compound.

Synthesis and Applications

ECOC is primarily utilized as a precursor in the synthesis of various pharmacologically active molecules. Its synthesis typically involves multi-step organic reactions, including alkylation, acylation, and cyclization, which yield derivatives with potential therapeutic effects.

Common Synthetic Routes:

  • Alkylation : Introducing alkyl groups to enhance biological activity.
  • Acylation : Modifying the carboxylic acid functionality for improved solubility and bioavailability.
  • Cyclization : Forming pyrrole rings, which are core structures in many bioactive compounds.

Comparative Analysis with Similar Compounds

ECOC shares structural similarities with other compounds in its class, which can be compared based on their functional groups and biological activities.

Compound NameStructural FeaturesBiological Activity
Ethyl 1-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylateSimilar bicyclic structurePotential enzyme inhibition
Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxamideAmide instead of esterVaries based on substitution

Case Studies and Research Findings

Recent studies have explored the biological activities of related pyrrole derivatives, highlighting their potential in various therapeutic areas:

  • Anticancer Activity : Some pyrrole derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that ECOC could be investigated for similar properties.
  • Antioxidant Effects : Research indicates that certain pyrroles exhibit antioxidant activity, which could be beneficial in combating oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Key synthetic pathways include cyclization of pyrrole derivatives using trichloroacetyl chloride followed by alcoholysis (e.g., ethanol) to introduce the ester group . Optimization involves controlling variables such as reaction time (e.g., 3-hour addition for higher yields) and temperature to minimize side reactions. Post-synthesis purification via column chromatography (hexanes/EtOAc gradients) or recrystallization (hexane cooling) is critical . Monitoring intermediates with TLC and adjusting stoichiometry (e.g., NaH for alkylation) improves reproducibility .

Q. How can the stereochemistry and regioselectivity of the bicyclic structure be confirmed experimentally?

  • Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive stereochemical assignments . Complementary NMR analysis (¹H, ¹³C, and 2D COSY/NOESY) identifies coupling patterns and spatial proximities. For example, diastereomeric mixtures (e.g., 1.6:1–1.9:1 ratios) are resolved via chiral HPLC (Chiralcel AD-H columns) with hexane/iPrOH eluents . IR spectroscopy verifies functional groups (e.g., carbonyl stretches at ~1670 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound, given its toxicity profile?

  • Methodology : Follow OSHA HCS guidelines: use PPE (nitrile gloves, lab coats), respiratory protection in poorly ventilated areas, and emergency eyewash stations. Acute toxicity (Category 4) and skin/eye irritation (Category 2) require immediate decontamination with water and medical consultation . Store in inert atmospheres to avoid decomposition and incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can transition-metal catalysis improve enantioselective synthesis of this bicyclic pyrrole derivative?

  • Methodology : Rhodium or palladium catalysts (e.g., [Rh(COD)Cl]₂ with chiral ligands like PPF-P(t-Bu)₂) enable asymmetric ring-opening or cycloaddition reactions . Optimize ligand-metal ratios (e.g., 1:2 Rh:ligand) and solvent polarity (THF/EtOH) to enhance enantiomeric excess (e.g., 92% ee achieved via HPLC) . Kinetic studies (e.g., variable-temperature NMR) elucidate stereochemical control mechanisms.

Q. What computational tools are effective for predicting reactivity and electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculates Fukui functions and electrophilicity indices to predict regioselectivity in electrophilic substitutions (e.g., bromination at C4) . Molecular dynamics simulations model solvent effects (e.g., ACN/H₂O mixtures) on reaction pathways . Software like Gaussian or ORCA optimizes transition states and verifies experimental NMR chemical shifts .

Q. How do enzymatic systems (e.g., CiVHPOHalo) influence functionalization of the pyrrole core?

  • Methodology : Immobilized haloperoxidases catalyze regioselective bromination in microfluidic reactors. Monitor real-time kinetics via chip-LC/MS to identify intermediates and byproducts (e.g., over-oxidation products) . Adjust H₂O₂/NH₄Br ratios and flow rates to maximize conversion (e.g., 40–60% ACN/H₂O solvent systems) .

Q. What strategies resolve contradictions in reported reaction yields or selectivity across studies?

  • Methodology : Systematic meta-analysis of variables (e.g., catalyst loading, solvent polarity) identifies outliers. Reproduce conflicting protocols with controlled parameters (e.g., inert atmosphere vs. aerobic conditions). Use high-throughput screening (e.g., automated microreactors) to map optimal conditions . Cross-validate data via independent techniques (e.g., GC-MS vs. HPLC) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxylate
Reactant of Route 2
Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxylate

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